(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
“(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a unique structure. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry. This specific compound features a trifluoromethyl group and a cyclopropyl ring attached to a pyridine core, making it interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.
Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.
Chemical Reactions Analysis
Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:
Cross-Coupling Reactions:
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.
Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Oxidation: Oxone, mCPBA, or other oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles (e.g., Grignard reagents, amines).
Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.
Scientific Research Applications
Chemistry:
Catalysis: Boronic acids are catalysts in organic transformations.
Drug Discovery: Boronic acids feature in drug design due to their interactions with proteases and other enzymes.
Materials Science: They contribute to the synthesis of functional materials.
Proteasome Inhibitors: Boronic acids are used in proteasome inhibitors for cancer treatment.
Fluorescent Probes: Modified boronic acids serve as fluorescent probes for glucose sensing.
Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.
Agrochemicals: Boronic acids play a role in crop protection.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.
Comparison with Similar Compounds
While there are other boronic acids, the trifluoromethyl-substituted cyclopropylpyridine moiety sets this compound apart. Similar compounds include arylboronic acids and other heterocyclic boronic acids.
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Biological Activity
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, with the CAS number 2225173-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.
The molecular formula of this compound is C9H9BF3NO2, with a molecular weight of 230.98 g/mol. The structure includes a pyridine ring substituted with both cyclopropyl and trifluoromethyl groups, which contribute to its unique reactivity and biological properties.
Property | Value |
---|---|
CAS Number | 2225173-40-8 |
Molecular Formula | C9H9BF3NO2 |
Molecular Weight | 230.98 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. The presence of the trifluoromethyl group enhances the acidity and reactivity of the compound, making it suitable for various coupling reactions in organic synthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. The mechanism of action appears to involve inhibition of specific enzymes within microbial cells.
- In vitro Studies :
- The compound has shown moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger. Notably, it exhibited lower Minimum Inhibitory Concentration (MIC) values against Bacillus cereus compared to the approved antifungal drug Tavaborole (AN2690) .
- Table 1 summarizes the MIC values against various microorganisms:
Microorganism | MIC (µg/mL) |
---|---|
Candida albicans | Moderate |
Aspergillus niger | Higher |
Escherichia coli | Moderate |
Bacillus cereus | Lower than AN2690 |
Anticancer Activity
The anticancer properties of boronic acids are gaining attention due to their ability to target cancer cells selectively. In particular, studies have shown that derivatives similar to this compound exhibit promising anticancer activities.
- Cell Line Studies :
Cell Line | IC50 (µg/mL) |
---|---|
PC3 | Significant |
K562 | Significant |
HeLa | Significant |
A549 | Significant |
The proposed mechanism for the biological activity of this compound involves:
Properties
Molecular Formula |
C9H9BF3NO2 |
---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI Key |
AAEGBUCXRCCILK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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